Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate involves multiple steps:
Formation of 4,6-dichloro-1,3,5-triazine: This is achieved by halogenation of 1,3,5-triazine with chlorine.
Azo Coupling Reaction: The 4,6-dichloro-1,3,5-triazine is then reacted with 2,5-dimethylaniline to form an intermediate compound.
Sulphonation: The intermediate is further sulphonated to introduce sulphonate groups, enhancing its solubility in water.
Final Coupling: The sulphonated intermediate undergoes another azo coupling reaction with naphthalene derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can break the compound into smaller aromatic amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms in the triazine ring.
Major Products
Oxidation: Various quinone derivatives.
Reduction: Aromatic amines such as 2,5-dimethylaniline.
Substitution: Substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in analytical and biological applications, where it binds to specific sites, allowing for visualization or detection.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate
- Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate
Uniqueness
Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability, making it highly suitable for various industrial and research applications.
Properties
CAS No. |
94135-84-9 |
---|---|
Molecular Formula |
C31H18Cl2N8Na4O12S4 |
Molecular Weight |
985.7 g/mol |
IUPAC Name |
tetrasodium;4-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,5-dimethylphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C31H22Cl2N8O12S4.4Na/c1-14-10-25(15(2)9-24(14)34-31-36-29(32)35-30(33)37-31)40-38-23-8-7-22(18-5-3-16(11-20(18)23)54(42,43)44)39-41-28-21-12-17(55(45,46)47)4-6-19(21)26(56(48,49)50)13-27(28)57(51,52)53;;;;/h3-13H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,34,35,36,37);;;;/q;4*+1/p-4 |
InChI Key |
FAQHCOJNDSWFJR-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=C(C5=C4C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)NC6=NC(=NC(=N6)Cl)Cl.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.